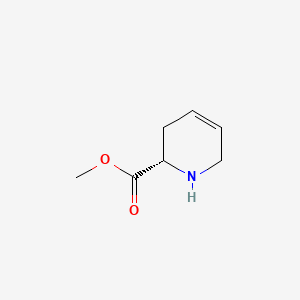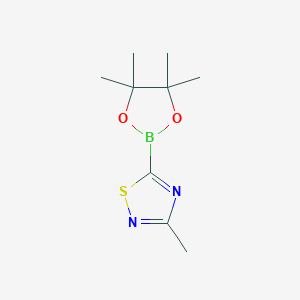
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with nitriles under acidic or basic conditions.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or boronate ester as the coupling partner.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Employing highly active and selective catalysts to minimize by-products and increase reaction rates.
Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or distillation to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the boronate ester group, leading to different products.
Substitution: The boronate ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives or boronic acids.
Substitution: Various substituted thiadiazole derivatives depending on the coupling partner used.
Scientific Research Applications
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a pharmacophore in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and electronic materials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole depends on its application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function and leading to therapeutic effects.
Catalysis: In cross-coupling reactions, the boronate ester group facilitates the formation of new carbon-carbon bonds through the formation of a transient palladium complex.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2,4-thiadiazole: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
5-Bromo-3-methyl-1,2,4-thiadiazole: Contains a bromine atom instead of the boronate ester, leading to different reactivity and applications.
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole: Similar structure but with a triazole ring, offering different chemical properties and applications.
Uniqueness
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole is unique due to the presence of both the thiadiazole ring and the boronate ester group, which confer distinct reactivity and versatility in synthetic applications
Properties
Molecular Formula |
C9H15BN2O2S |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H15BN2O2S/c1-6-11-7(15-12-6)10-13-8(2,3)9(4,5)14-10/h1-5H3 |
InChI Key |
YEPMTHWTETYHFI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=NS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


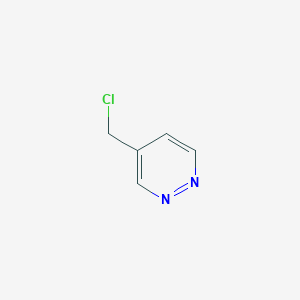
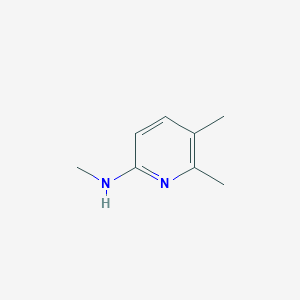
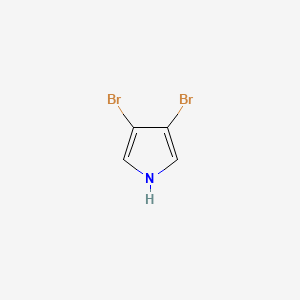
silane](/img/structure/B11762327.png)
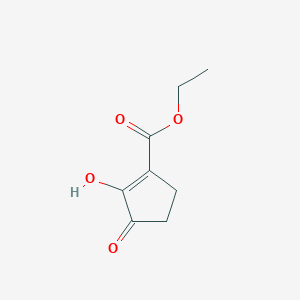
![4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione](/img/structure/B11762339.png)
![1-Oxa-7-azaspiro[4.5]decan-3-ol](/img/structure/B11762345.png)
![N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine](/img/structure/B11762349.png)
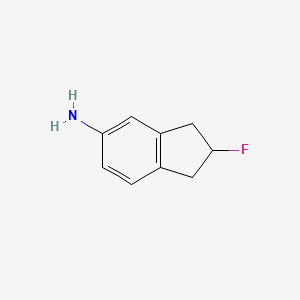
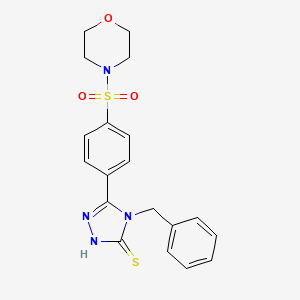
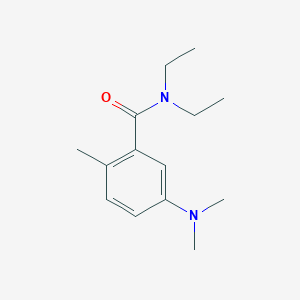
![4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine](/img/structure/B11762390.png)

